molecular formula C12H8N4OS B2839876 (Z)-2-Cyano-3-pyridin-4-yl-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 667413-49-2

(Z)-2-Cyano-3-pyridin-4-yl-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No. B2839876
CAS RN: 667413-49-2
M. Wt: 256.28
InChI Key: HJBDSPOQZYHVNB-UHFFFAOYSA-N
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Description

Compounds with structures similar to “(Z)-2-Cyano-3-pyridin-4-yl-N-(1,3-thiazol-2-yl)prop-2-enamide” often belong to a class of organic compounds known as thiazoles . Thiazoles are aromatic compounds that contain a five-membered ring with two nitrogen atoms and one sulfur atom . They are used in the synthesis of various pharmaceuticals and exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step processes that include reactions such as benzoylation, Fries rearrangement, and hydrogenation . The overall yield of these synthesis methods can vary .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, and two double bonds .


Chemical Reactions Analysis

The chemical reactions of similar compounds can be complex and depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely depending on their specific structure . These properties can include melting point, boiling point, density, and solubility .

Scientific Research Applications

Mechanism of Action

The mechanism of action of similar compounds can vary widely depending on their specific structure and the biological system in which they are used . For example, some compounds act as selective antagonists of certain receptors, while others inhibit the activity of specific enzymes .

Safety and Hazards

The safety and hazards of similar compounds can depend on many factors, including their specific structure, the dose used, and the specific biological system in which they are used . Some compounds may be non-toxic to human cells, while others may have potential toxic effects .

Future Directions

The future directions for research on similar compounds could include the development of new drugs that overcome drug resistance problems, the investigation of small molecule antitumor agents, and the exploration of the broad pharmacological spectrum of these compounds .

properties

IUPAC Name

(Z)-2-cyano-3-pyridin-4-yl-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4OS/c13-8-10(7-9-1-3-14-4-2-9)11(17)16-12-15-5-6-18-12/h1-7H,(H,15,16,17)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBDSPOQZYHVNB-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=C(C#N)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1/C=C(/C#N)\C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-3-(pyridin-4-yl)-N-(1,3-thiazol-2-yl)prop-2-enamide

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